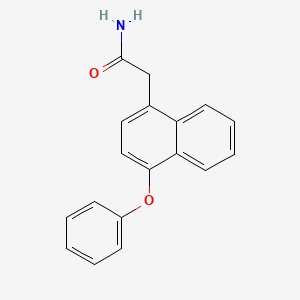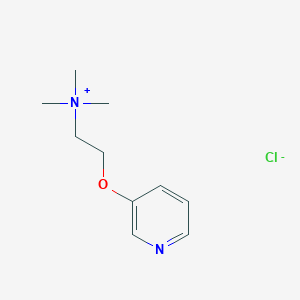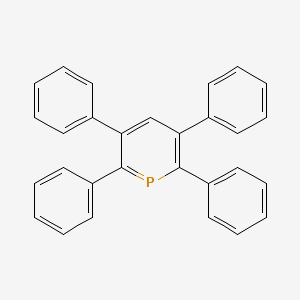![molecular formula C9H14O B12577916 3-Oxatricyclo[5.2.1.0~2,4~]decane CAS No. 475437-08-2](/img/structure/B12577916.png)
3-Oxatricyclo[5.2.1.0~2,4~]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxatricyclo[5.2.1.0~2,4~]decane: is a complex organic compound characterized by a tricyclic structure incorporating an oxygen atom. This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxatricyclo[5.2.1.0~2,4~]decane typically involves multi-step organic reactions. One common method includes the use of glycal-derived 1,6-enyne bearing propargylic carboxylates, which undergo gold(I)-catalyzed tandem 1,3-acyloxy migration and Ferrier rearrangement . This process results in the formation of enantiomerically pure this compound.
Industrial Production Methods: Industrial production methods for this compound are less commonly documented, but they generally follow similar principles as laboratory synthesis, with a focus on scalability and cost-efficiency. The use of catalytic processes and optimized reaction conditions is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Oxatricyclo[5.2.1.0~2,4~]decane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, 3-Oxatricyclo[5.2.1.0~2,4~]decane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine: Derivatives of this compound have been studied for their ability to modulate calcium channels and NMDA receptors, which are crucial in neurodegenerative diseases .
Industry: In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its structural features contribute to the development of materials with unique mechanical and chemical properties .
Wirkmechanismus
The mechanism of action of 3-Oxatricyclo[5.2.1.0~2,4~]decane involves its interaction with molecular targets such as calcium channels and NMDA receptors. By modulating these targets, the compound can exert neuroprotective effects, potentially slowing down or halting the progression of neurodegenerative diseases . The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest significant potential in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- 8-Oxabicyclo[3.2.1]octane
- 11-Oxatricyclo[5.3.1.0]undecane
Comparison: 3-Oxatricyclo[5210~2,4~]decane is unique due to its specific tricyclic structure incorporating an oxygen atom Compared to similar compounds like 8-Oxabicyclo[321]octane and 11-Oxatricyclo[531The presence of the oxygen atom within the tricyclic framework provides unique chemical properties that can be leveraged in various synthetic and industrial processes .
Eigenschaften
CAS-Nummer |
475437-08-2 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
3-oxatricyclo[5.2.1.02,4]decane |
InChI |
InChI=1S/C9H14O/c1-3-7-5-6(1)2-4-8-9(7)10-8/h6-9H,1-5H2 |
InChI-Schlüssel |
CDRQONNQJZJUIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CCC3C2O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![12-[(2-Bromopropanoyl)oxy]dodecanoic acid](/img/structure/B12577841.png)
![Methyl 2-[(tert-butylamino)sulfanyl]benzoate](/img/structure/B12577845.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12577848.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)
oxophosphanium](/img/structure/B12577850.png)

![4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12577855.png)
![Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)-](/img/structure/B12577864.png)

![L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-](/img/structure/B12577870.png)
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazole-4-carbaldehyde](/img/structure/B12577879.png)
![3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid](/img/structure/B12577904.png)

